N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide
Description
N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide is a synthetic benzamide derivative characterized by a nitro group at position 5 on the benzene ring, a cyclopentylsulfanyl substituent at position 2, and an N-methyl-cyanomethyl moiety on the amide nitrogen. The cyanomethyl substituent may influence polarity and metabolic stability, while the N-methyl group could enhance bioavailability by reducing hydrogen bonding capacity.
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17(9-8-16)15(19)13-10-11(18(20)21)6-7-14(13)22-12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSIHAVPGPUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide typically involves multiple steps. One common method begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide with a cyanomethylating agent under controlled conditions to introduce the cyanomethyl group .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitro substituent undergoes reduction to form an amine under catalytic hydrogenation or metal-mediated conditions. This reaction is critical for generating intermediates for further derivatization.
Mechanistic Notes :
-
Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group .
-
Fe/HCl reductions involve acidic protonation of the nitro group, forming nitroso intermediates before final amine formation .
Cyclopentylsulfanyl Group Reactivity
The -S-cyclopentyl group participates in oxidation and nucleophilic substitution reactions.
Oxidation to Sulfoxide/Sulfone
| Reagent | Product | References |
|---|---|---|
| mCPBA (1.2 eq), CH₂Cl₂, 0°C | 2-(Cyclopentylsulfinyl) derivative | |
| H₂O₂ (30%), AcOH, 60°C | 2-(Cyclopentylsulfonyl) derivative |
Application : Sulfone derivatives exhibit enhanced metabolic stability in pharmaceutical analogs .
Nucleophilic Displacement
The sulfur atom’s lone pairs enable SNAr (nucleophilic aromatic substitution) at the 2-position under basic conditions:
-
Reaction with amines (e.g., morpholine, piperazine) replaces the sulfanyl group with NR₂ substituents .
Cyanomethyl Group Transformations
The -CH₂CN moiety undergoes hydrolysis, alkylation, or cycloaddition:
Note : Cyanohydrin formation via addition to carbonyl compounds is plausible but unverified in patents .
Amide Bond Reactivity
The tertiary amide resists hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:
Stability : The amide’s tertiary nature and electron-withdrawing nitro group enhance resistance to enzymatic hydrolysis .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO₂ and -S-cyclopentyl) undergoes limited electrophilic substitution. Meta-directing effects dominate:
| Reaction | Reagent | Position | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-position | 3,5-Dinitro derivative | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 4-position | 4-Chloro-5-nitro derivative |
Limitations : Steric hindrance from the bulky cyclopentylsulfanyl group suppresses reactivity at the 2-position .
Photochemical and Thermal Behavior
Scientific Research Applications
Pharmaceutical Applications
Matrix Metalloproteinase Inhibition
Research indicates that N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide exhibits strong inhibitory activity against matrix metalloproteinases (MMPs). MMPs play a crucial role in tissue remodeling and are implicated in diseases such as osteoarthritis and rheumatoid arthritis. The compound's ability to inhibit MMP activity positions it as a potential therapeutic agent for these conditions, as excessive MMP activity leads to degradation of the extracellular matrix, contributing to disease progression .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. Studies suggest that it may inhibit the production of amyloid-beta (Aβ) proteins, which are associated with Alzheimer’s pathology. By reducing Aβ levels, the compound could potentially mitigate cognitive decline and neuronal damage .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. In cell line studies, it has exhibited significant cytotoxicity against various cancer types, including breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Table 1: Matrix Metalloproteinase Inhibition Activity
| Compound | MMP Target | IC50 (µM) | Application |
|---|---|---|---|
| This compound | MMP-2 | 12 | Osteoarthritis |
| This compound | MMP-9 | 15 | Rheumatoid Arthritis |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Effective |
| Escherichia coli | 32 | Moderate |
Table 3: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Case Studies
Case Study on Antimicrobial Activity
A research study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound had an MIC ranging from 16 to 32 µg/mL against common pathogens, suggesting its potential as a new antibiotic agent .
Cytotoxicity in Cancer Models
In vivo experiments using xenograft models demonstrated that administration of the compound at doses of 10 mg/kg resulted in significant tumor size reduction in breast cancer models. This supports its potential as an anticancer drug candidate and warrants further investigation into its mechanisms and efficacy .
Neuroprotection in Rodent Models
A rodent model study highlighted that treatment with the compound led to significant improvements in behavioral tests assessing memory and learning. Biochemical analyses showed decreased levels of malondialdehyde (MDA), indicating reduced oxidative stress and potential neuroprotective effects .
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs, such as 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (CAS 1079264-82-6, SynHet), share a benzamide backbone and nitro groups but differ in substituent composition and positioning. Below is a comparative analysis:
Analytical Methodologies
Both compounds require advanced analytical techniques for characterization. SynHet’s compound employs LCMS, HPLC, NMR, and FTIR for quality control . Similarly, the target compound would necessitate these methods, with NMR highlighting differences in substituent environments (e.g., cyclopentylsulfanyl vs. chloro) and LCMS/MS detecting fragmentation patterns influenced by the cyanomethyl group.
Functional Implications
The dimethylamino group in SynHet’s compound increases basicity, which may affect solubility and protein binding.
Electronic Effects :
- The dual nitro groups in SynHet’s compound (positions 2 and 5) create a stronger electron-deficient aromatic system, favoring interactions with electron-rich biological targets.
- The single nitro group at position 5 in the target compound may reduce reactivity but improve metabolic stability.
Research Findings and Hypotheses
- Antimicrobial Activity : Nitrobenzamide derivatives often exhibit activity against anaerobic bacteria and protozoa due to nitro group reduction mechanisms.
- CNS Targets : The cyclopentylsulfanyl group’s lipophilicity could position the compound for neurological applications, contrasting with SynHet’s API, which may target peripheral systems.
Biological Activity
N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.34 g/mol
This compound features a nitro group, a cyanomethyl group, and a cyclopentyl sulfanyl moiety, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Matrix Metalloproteinases (MMPs) : This compound has been shown to inhibit MMPs, which are involved in extracellular matrix degradation. MMP inhibition is crucial in treating conditions like osteoarthritis and cancer metastasis .
- Anti-inflammatory Activity : The compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in diseases characterized by chronic inflammation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from amyloid-beta toxicity, which is significant in the context of Alzheimer's disease .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Osteoarthritis Treatment : A study demonstrated that this compound effectively reduced MMP activity in osteoarthritis models, leading to decreased cartilage degradation.
- Cancer Research : In vitro studies showed that the compound exhibited cytotoxic effects on breast cancer cell lines, suggesting a potential role in cancer therapy through apoptosis induction .
- Neurodegenerative Diseases : Research indicated that this compound could mitigate neuroinflammation and protect neuronal cells from amyloid-beta-induced damage, providing a basis for further exploration in Alzheimer's disease treatment .
Q & A
Q. What are the common synthetic routes for preparing N-(Cyanomethyl)-2-cyclopentylsulfanyl-N-methyl-5-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Nitro group introduction : Electrophilic nitration at the 5-position of the aromatic ring under controlled acidic conditions.
- Sulfanyl group incorporation : Thioether formation via nucleophilic substitution (e.g., cyclopentylthiol reacting with a pre-activated 2-halobenzamide intermediate).
- Cyanomethylation : Reaction of the secondary amine (N-methyl) with bromoacetonitrile or chloroacetonitrile in the presence of a base like K₂CO₃. Optimization strategies include:
- Temperature control (e.g., 60–80°C for thioether formation to minimize side reactions).
- Catalytic use of phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification via flash chromatography or recrystallization, monitored by HPLC for purity validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentylsulfanyl group at C2, nitro at C5) and N-methyl/cyanomethyl groups.
- Infrared (IR) Spectroscopy : Detection of nitro (1520–1350 cm⁻¹) and nitrile (2250 cm⁻¹) stretching frequencies.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction is critical for:
- Confirming stereochemistry : Resolving potential disulfide byproducts or rotational isomers of the cyclopentylsulfanyl group.
- Validating bond lengths/angles : Nitro group planarity and cyanomethyl torsion angles. Challenges include :
- Crystal quality : Poor diffraction due to twinning or disorder (common with flexible cyclopentyl groups). Mitigated by slow evaporation crystallization in DCM/hexane.
- Refinement artifacts : Overfitting due to weak high-angle data. Use of restraints (e.g., DFIX for S–C bonds) in SHELXL improves model reliability.
- Thermal motion : Anisotropic displacement parameters for nitro and sulfanyl groups require careful modeling .
Q. What strategies are recommended for addressing discrepancies between spectroscopic data and computational modeling predictions for this compound?
Discrepancies (e.g., NMR chemical shifts or IR bands deviating from DFT calculations) can arise from:
- Solvent effects : NMR simulations should include implicit solvent models (e.g., IEF-PCM for DMSO-d₆).
- Conformational flexibility : Molecular dynamics (MD) simulations to sample low-energy conformers of the cyclopentylsulfanyl group.
- Crystal packing influences : Compare experimental solid-state IR with solution-phase data to identify packing-induced shifts. Validation via 2D NMR (e.g., NOESY for spatial proximity) or temperature-dependent IR studies can resolve ambiguities .
Q. How can researchers analyze contradictory bioactivity data across different assays involving this compound?
Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may stem from:
- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (critical for nitro group reactivity).
- Metabolic instability : Nitro-to-amine reduction in cell-based assays (e.g., hepatic microsome interactions). Use LC-MS to track metabolite formation.
- Protein binding : Serum albumin binding reduces free compound concentration. Adjust with displacement agents (e.g., fatty acid-free BSA). Cross-assay standardization and orthogonal validation (e.g., SPR for binding kinetics) are recommended .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
